(2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one
Description
(2E)-1-[4-(3-Chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. The A-ring incorporates a piperazinyl group substituted with a 3-chlorophenyl moiety, while the B-ring is substituted with a 4-fluorophenyl group . This compound belongs to the piperazine-substituted chalcone cluster (cluster 12), which exhibits distinct structure-activity relationships (SAR) compared to non-piperazine chalcones .
Properties
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O/c20-16-2-1-3-18(14-16)22-10-12-23(13-11-22)19(24)9-6-15-4-7-17(21)8-5-15/h1-9,14H,10-13H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFRNGSKWWRSQT-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a piperazine ring and halogenated phenyl groups, this compound's structure suggests interactions with various biological targets, including neurotransmitter receptors.
Chemical Structure and Properties
- Molecular Formula : CHClF NO
- Molecular Weight : Approximately 350.4 g/mol
The presence of chlorine and fluorine atoms is believed to enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, primarily through their interactions with neurotransmitter systems. The following sections detail specific activities observed in studies.
Antimicrobial Activity
In studies involving related piperazine derivatives, significant antimicrobial properties have been reported. For instance, compounds were evaluated using the tube dilution method, showing effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole . The antimicrobial activity of similar structures indicates potential applicability for This compound .
Anticancer Activity
The anticancer potential of piperazine derivatives has also been explored. One study synthesized a series of compounds, including analogs of This compound , and assessed their activity using the MTT assay. Results indicated that some derivatives exhibited promising anticancer effects against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
Neuropharmacological Effects
The structural components of This compound suggest potential interactions with neurotransmitter receptors. Compounds in this class have demonstrated receptor-blocking properties that may be beneficial in treating conditions such as anxiety and depression. The specific mechanisms and pathways remain under investigation, with ongoing research focusing on receptor binding assays.
Research Findings and Case Studies
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl and fluorophenyl groups.
- Finalization through condensation reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine nitrogen can undergo alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of a base (KCO) yields N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.
Example Reaction:
Conditions : Reflux in acetonitrile or dichloromethane with KCO .
Michael Addition Reactions
The enone system participates in Michael additions with nucleophiles like amines, thiols, or enolates.
Example Reaction with Amines:
Conditions : Ethanolic medium with catalytic piperidine .
Key Data :
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Benzylamine | β-Benzylamino ketone | 85 | |
| Thiophenol | β-Phenylthio ketone | 78 |
1,3-Dipolar Cycloadditions
The enone acts as a dipolarophile in reactions with nitrones or azides to form heterocycles (e.g., isoxazoles or pyrazoles) .
Example Reaction with Nitrones:
Conditions : Thermal or catalytic (e.g., Ru(bpy)) .
Key Data :
| Dipolarophile | Product | Regioselectivity | Reference |
|---|---|---|---|
| Nitrone | 5-Isoxazoline derivative | 1,4-Addition |
Reduction of the Enone System
The α,β-unsaturated ketone can be selectively reduced:
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Double bond reduction : Catalytic hydrogenation (H, Pd/C) yields saturated ketone.
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Ketone reduction : NaBH or LiAlH reduces the carbonyl to an alcohol.
Selectivity Data :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| H/Pd-C | Saturated ketone | 92 | |
| NaBH | Allylic alcohol | 65 |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 4-fluorophenyl groups undergo halogen-directed substitutions (e.g., nitration, sulfonation).
Example Nitration:
Conditions : Concentrated HSO at 0–5°C .
Regioselectivity :
-
Chlorine directs electrophiles to meta positions.
Catalytic Cross-Coupling Reactions
The aryl chloride may participate in Suzuki-Miyaura couplings with boronic acids under Pd catalysis .
Example Reaction:
Stability and Degradation
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of chalcones are heavily influenced by substitutions on their aromatic rings. Below is a comparative analysis of key analogues:
Table 1: Activity and Substituent Effects of Selected Chalcones
Key Findings from Comparative Studies
Role of Electronegativity and Substitution Patterns
- Electron-Withdrawing Groups (EWGs):
- Fluorine and chlorine substituents enhance activity due to their electronegativity. For instance, 2j (4-bromo, 4-fluorophenyl) exhibits lower IC₅₀ (4.703 μM) than 2h (4-chloro, 4-methoxyphenyl; IC₅₀ = 13.82 μM). Methoxy groups, being electron-donating, reduce potency .
- In photovoltaic studies, CH-FF (3-fluoro, 4-fluorophenyl) outperformed CH-ClF (3-chloro, 4-fluorophenyl) due to fluorine’s higher electronegativity, which improves electron transfer and reduces HOMO-LUMO gaps .
Piperazine vs. Non-Piperazine Chalcones
- Piperazine-Substituted Chalcones: The target compound’s piperazinyl group may enhance solubility or receptor binding via hydrogen bonding, though SAR trends for this cluster are less defined . In contrast, non-piperazine chalcones like cardamonin (cluster 5) achieve high activity (IC₅₀ = 4.35 μM) with minimal substitutions, suggesting steric hindrance from bulkier groups (e.g., piperazine) might limit interactions .
Thiazole-Chalcone Hybrids
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-[4-(3-chlorophenyl)piperazinyl]-3-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with condensation of 3-chlorophenylpiperazine with a fluorophenyl-substituted propenone precursor. Key steps include Claisen-Schmidt condensation under basic conditions (e.g., NaOH/EtOH) or microwave-assisted coupling to reduce reaction time. Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for minimizing side products like Z-isomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR spectroscopy : H and C NMR to verify the E-configuration of the α,β-unsaturated ketone (typical coupling constant J = 15–17 Hz for trans-alkene protons) and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~399.85 g/mol) and rule out impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for analogous compounds .
Q. What are the standard protocols for evaluating the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures.
- HPLC monitoring : Under varying pH (e.g., simulated gastric fluid) and light exposure to identify degradation products.
- Long-term storage trials : At 4°C (dry) vs. room temperature, with periodic NMR/MS checks .
Advanced Research Questions
Q. How does the compound’s conformational flexibility impact its binding affinity to biological targets (e.g., serotonin receptors)?
- Methodological Answer : Molecular docking and dynamics simulations can model interactions with targets like 5-HT receptors. The 3-chlorophenylpiperazine moiety adopts a chair conformation in piperazine rings, while the E-configured propenone group provides planar rigidity, enhancing π-π stacking with receptor aromatic residues. Comparative studies with Z-isomers show reduced affinity due to steric clashes .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Strict QC protocols (e.g., HPLC >99%) are mandatory.
- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO) and receptor expression levels.
- Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to isolate intrinsic activity .
Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic profile?
- Methodological Answer : Focus on:
- Piperazine modifications : Introducing sulfonyl or methyl groups (e.g., 4-methylpiperazine) to enhance blood-brain barrier penetration .
- Fluorophenyl substitutions : Meta- vs. para-fluoro positioning alters lipophilicity (logP) and metabolic stability, as shown in CYP3A4 microsomal assays .
Q. What advanced analytical techniques elucidate the compound’s solid-state behavior and polymorphism?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
